2-(4-chlorophenoxy)-2-methyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]propanamide
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Description
2-(4-chlorophenoxy)-2-methyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]propanamide is a useful research compound. Its molecular formula is C17H21ClN4O2S and its molecular weight is 380.89. The purity is usually 95%.
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Mechanism of Action
Target of Action
1,3,4-thiadiazole derivatives have been found to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial . The specific targets of these compounds can vary widely depending on their structure and functional groups.
Mode of Action
The mode of action of 1,3,4-thiadiazole derivatives can also vary widely. For example, some derivatives have been found to inhibit certain enzymes, while others may interact with specific receptors or other cellular components .
Biochemical Pathways
The biochemical pathways affected by 1,3,4-thiadiazole derivatives can be diverse, depending on the specific targets and mode of action of the compound .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1,3,4-thiadiazole derivatives can vary widely depending on their chemical structure. Some derivatives may be well absorbed and distributed throughout the body, while others may be metabolized quickly or excreted unchanged .
Result of Action
The molecular and cellular effects of 1,3,4-thiadiazole derivatives can include changes in enzyme activity, alterations in cellular signaling pathways, and effects on cell growth and proliferation .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of 1,3,4-thiadiazole derivatives .
Properties
IUPAC Name |
2-(4-chlorophenoxy)-2-methyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN4O2S/c1-17(2,24-14-5-3-12(18)4-6-14)16(23)20-13-7-9-22(10-8-13)15-11-19-25-21-15/h3-6,11,13H,7-10H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJEBEXUTGUPTQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC1CCN(CC1)C2=NSN=C2)OC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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